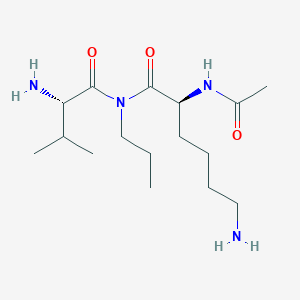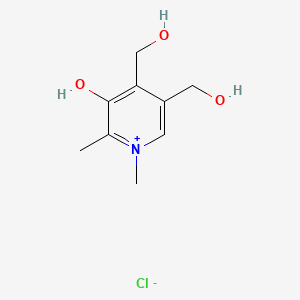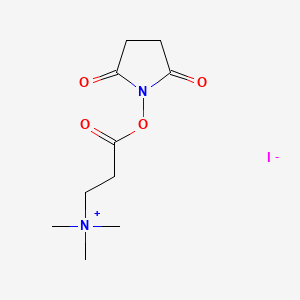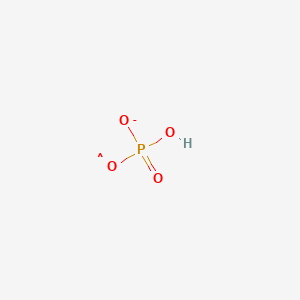
Hexafluoronickelate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoronickelate(3-) is a nickel coordination entity and a perfluorometallate anion.
Wissenschaftliche Forschungsanwendungen
Fluorine Source Production
Hexafluoronickelate(3-) plays a crucial role in the production of fluorine gas. Potassium hexafluoronickelate(IV) can be synthesized under high temperature and pressure conditions and decomposes at elevated temperatures to produce high-purity fluorine gas. This process suggests its potential use as a fluorine source in various applications (Wen, 2000).
Fluorination of Organic Compounds
The compound is used in the fluorination of organic compounds, such as benzene. Fluorinations of benzene over potassium hexafluoronickelate(IV) have been found to yield mixtures of fluorocyclohexanes, along with small amounts of fluorocyclohexenes and fluorobenzenes. This demonstrates its applicability in organic synthesis and chemical transformations (Plevey, Rendell, & Steward, 1974).
Environmental Chemistry
Hexafluoronickelate(3-) related compounds are integral in environmental chemistry. For example, hexafluoroethane (C2F6) is a man-made gas with applications in industries like aluminum production, semiconductor industry, plasma chemistry, and etching technologies. Understanding the interactions of electrons with C2F6 is essential for optimizing performance parameters in these applications (Christophorou & Olthoff, 1998).
Electrochemical Oxidation
Hexafluoropropylene oxide dimer acid (HFPO-DA), a derivative, is used in studies of electrochemical oxidation. Its mineralization during electrochemical oxidation at a boron-doped diamond anode reveals insights into breaking persistent carbon-fluorine bonds, crucial in water treatment and environmental remediation (Pica et al., 2019).
Semiconductor Industry
In the semiconductor industry, hexafluorethane (C2F6) is used for chemical vapor deposition (CVD) chamber cleaning. Research into reducing emissions from this process is significant for environmental sustainability in semiconductor manufacturing (Hines et al., 1998).
High-Voltage Equipment Monitoring
Hexafluoronickelate(3-) compounds are also instrumental in monitoring gas insulated high-voltage equipment, like sulfur hexafluoride used in gas insulated substations. This monitoring is crucial for assessing risks associated with aging and electrical discharge in such equipment (Kurte et al., 2002).
Eigenschaften
Molekularformel |
F6Ni-3 |
|---|---|
Molekulargewicht |
172.684 g/mol |
IUPAC-Name |
hexafluoronickel(3-) |
InChI |
InChI=1S/6FH.Ni/h6*1H;/q;;;;;;+3/p-6 |
InChI-Schlüssel |
MNAUOKKVRVYLBI-UHFFFAOYSA-H |
SMILES |
F[Ni-3](F)(F)(F)(F)F |
Kanonische SMILES |
F[Ni-3](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)




![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)
![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxybenzoic acid](/img/structure/B1234850.png)